molecular formula C24H47N5O14 B009080 3-N-Methylparomomycin I CAS No. 106288-50-0

3-N-Methylparomomycin I

Cat. No. B009080
M. Wt: 629.7 g/mol
InChI Key: IXVXCXPQRNEULP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-N-Methylparomomycin I is a synthetic aminoglycoside antibiotic that is derived from paromomycin. It is used for the treatment of various bacterial infections, including those caused by Gram-negative bacteria. The chemical structure of 3-N-Methylparomomycin I is similar to that of other aminoglycosides, and it has been found to have a unique mechanism of action that makes it effective against certain types of bacteria.

Scientific Research Applications

Synthesis and Derivatization

  • Daptomycin, an acidic lipopeptide similar in class to 3-N-Methylparomomycin I, has been studied for its potential in generating derivatives with improved therapeutic activity. The recombinant cyclization domain of the Streptomyces coelicolor nonribosomal peptide synthetase (NRPS) has been explored as a tool for creating daptomycin derivatives, which may offer insights into synthesizing 3-N-Methylparomomycin I derivatives (Grünewald et al., 2004).

Antimicrobial Activity

  • Nanoparticles have been used to target bacteria, offering a potential application for 3-N-Methylparomomycin I in the form of nanoparticle incorporation to enhance its antibacterial potency (Wang et al., 2017).
  • Solid lipid nanoparticles containing paromomycin have been developed to improve the dermal administration of the drug, demonstrating a method to potentially enhance the delivery and efficacy of 3-N-Methylparomomycin I (Ghadiri et al., 2011).

Biochemical Interactions

  • Studies on the biochemical interactions of aminoglycoside antibiotics with N-methyl-D-aspartate (NMDA) receptors suggest potential neurological implications for 3-N-Methylparomomycin I, as its class shows both stimulatory and inhibitory properties at these receptors (Masuko et al., 1999).

Resistance Mechanisms

  • Understanding the resistance mechanisms against aminoglycosides, such as the modification of 23S rRNA by rRNA methyltransferases, can provide insight into combating resistance to 3-N-Methylparomomycin I (Treede et al., 2003).

properties

CAS RN

106288-50-0

Product Name

3-N-Methylparomomycin I

Molecular Formula

C24H47N5O14

Molecular Weight

629.7 g/mol

IUPAC Name

5-amino-6-[5-[5-amino-2-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-3-(methylamino)cyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-2-(aminomethyl)oxane-3,4-diol

InChI

InChI=1S/C24H47N5O14/c1-29-7-2-6(26)13(32)21(19(7)41-23-12(28)17(36)15(34)9(4-30)39-23)43-24-18(37)20(10(5-31)40-24)42-22-11(27)16(35)14(33)8(3-25)38-22/h6-24,29-37H,2-5,25-28H2,1H3

InChI Key

IXVXCXPQRNEULP-UHFFFAOYSA-N

SMILES

CNC1CC(C(C(C1OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N

Canonical SMILES

CNC1CC(C(C(C1OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N

synonyms

3-N-methylparomomycin I

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-N-Methylparomomycin I
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3-N-Methylparomomycin I
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3-N-Methylparomomycin I
Reactant of Route 4
3-N-Methylparomomycin I
Reactant of Route 5
3-N-Methylparomomycin I
Reactant of Route 6
3-N-Methylparomomycin I

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